molecular formula C25H25O4P B14296880 Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate CAS No. 111949-70-3

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate

Katalognummer: B14296880
CAS-Nummer: 111949-70-3
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: RJOBJUALXOCMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is a complex organic compound with a unique structure that includes a phosphonate group attached to an indene backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate typically involves the reaction of 1-hydroxy-2,3-diphenyl-1H-indene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of phosphonate derivatives .

Wissenschaftliche Forschungsanwendungen

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the indene backbone allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl (1-hydroxy-2,3-diphenyl-1H-indol-3-yl)phosphonate
  • Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-one)phosphonate

Uniqueness

Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is unique due to its specific structure, which includes both a phosphonate group and an indene backbone. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

111949-70-3

Molekularformel

C25H25O4P

Molekulargewicht

420.4 g/mol

IUPAC-Name

1-diethoxyphosphoryl-2,3-diphenylinden-1-ol

InChI

InChI=1S/C25H25O4P/c1-3-28-30(27,29-4-2)25(26)22-18-12-11-17-21(22)23(19-13-7-5-8-14-19)24(25)20-15-9-6-10-16-20/h5-18,26H,3-4H2,1-2H3

InChI-Schlüssel

RJOBJUALXOCMRE-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.